molecular formula C21H30O2 B11963200 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one

Cat. No.: B11963200
M. Wt: 314.5 g/mol
InChI Key: ILGPJZIKYMIGMU-UHFFFAOYSA-N
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Description

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one is a complex organic compound with the molecular formula C21H30O2. It is known for its unique structure, which includes a cyclopenta[a]phenanthrene core. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one involves multiple steps. One common method includes the use of 17α-hydroxyprogesterone as a starting material. The 3-position ketone is enolized and then etherified using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, followed by acetylation of the 17-position hydroxyl group .

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one involves its interaction with specific molecular targets. It can bind to androgen receptors, influencing the development and maintenance of masculine characteristics. The pathways involved include the modulation of gene expression and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3

InChI Key

ILGPJZIKYMIGMU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C

Origin of Product

United States

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